molecular formula C6H8O3 B054739 (Z)-5-Oxohex-3-enoic acid CAS No. 113219-94-6

(Z)-5-Oxohex-3-enoic acid

Cat. No. B054739
M. Wt: 128.13 g/mol
InChI Key: JILYFEZVVJXRHV-IHWYPQMZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-5-Oxohex-3-enoic acid, also known as 5-oxohex-3-enoic acid or 5-OHE, is an organic compound with the molecular formula C6H8O3. It is a member of the class of compounds known as α,β-unsaturated ketones and is a colorless liquid with a characteristic odor. This compound has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and food industry.

Mechanism Of Action

The mechanism of action of (Z)-(Z)-5-Oxohex-3-enoic acidnoic acid is not fully understood. However, studies have shown that the compound can interfere with bacterial quorum sensing, a process by which bacteria communicate with each other and coordinate their behavior. By disrupting quorum sensing, (Z)-(Z)-5-Oxohex-3-enoic acidnoic acid can inhibit the growth and virulence of bacteria.

Biochemical And Physiological Effects

Studies have shown that (Z)-(Z)-5-Oxohex-3-enoic acidnoic acid can affect various biochemical and physiological processes in organisms. For example, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the production of pro-inflammatory cytokines in immune cells. Additionally, (Z)-(Z)-5-Oxohex-3-enoic acidnoic acid has been shown to affect the expression of genes involved in various cellular processes, including cell cycle regulation and DNA repair.

Advantages And Limitations For Lab Experiments

One of the advantages of using (Z)-(Z)-5-Oxohex-3-enoic acidnoic acid in lab experiments is its potential as a natural antimicrobial agent. Additionally, the compound is relatively easy to synthesize and can be produced using microbial fermentation, which is a cost-effective method. However, one of the limitations of using (Z)-(Z)-5-Oxohex-3-enoic acidnoic acid is its instability, which can make it difficult to handle and store.

Future Directions

There are several future directions for research on (Z)-(Z)-5-Oxohex-3-enoic acidnoic acid. One potential area of investigation is the development of new drugs based on the compound's anti-inflammatory and anti-cancer properties. Additionally, further research is needed to fully understand the mechanism of action of (Z)-(Z)-5-Oxohex-3-enoic acidnoic acid and its potential applications in the food industry and agriculture. Finally, studies are needed to investigate the potential toxicity and side effects of the compound in humans and animals.

Synthesis Methods

(Z)-5-Oxohex-3-enoic acid can be synthesized through several methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the reaction of acetic anhydride with 3-hydroxyhex-5-enoic acid, followed by dehydration to produce (Z)-(Z)-5-Oxohex-3-enoic acidnoic acid. On the other hand, microbial fermentation involves the use of microorganisms such as Pseudomonas aeruginosa and Burkholderia cepacia to produce the compound.

Scientific Research Applications

(Z)-5-Oxohex-3-enoic acid has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been shown to possess antimicrobial properties and has been investigated for its potential use in the treatment of infections caused by bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. Additionally, (Z)-(Z)-5-Oxohex-3-enoic acidnoic acid has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs.

properties

CAS RN

113219-94-6

Product Name

(Z)-5-Oxohex-3-enoic acid

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

(Z)-5-oxohex-3-enoic acid

InChI

InChI=1S/C6H8O3/c1-5(7)3-2-4-6(8)9/h2-3H,4H2,1H3,(H,8,9)/b3-2-

InChI Key

JILYFEZVVJXRHV-IHWYPQMZSA-N

Isomeric SMILES

CC(=O)/C=C\CC(=O)O

SMILES

CC(=O)C=CCC(=O)O

Canonical SMILES

CC(=O)C=CCC(=O)O

synonyms

3-Hexenoic acid, 5-oxo-, (Z)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.